alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with a chlorophenyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 4-Chloro-alpha-methylphenylacetic acid
- Alpha-(4-Chlorophenyl)-4-methoxycinnamonitrile
Uniqueness
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
82158-35-8 |
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Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(7-methoxy-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C17H15ClO3/c1-17(19,12-6-8-13(18)9-7-12)15-10-11-4-3-5-14(20-2)16(11)21-15/h3-10,19H,1-2H3 |
InChI Key |
WBPICCPEFYYUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC3=C(O2)C(=CC=C3)OC)O |
Origin of Product |
United States |
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